molecular formula C18H12F4N4O5S B11508637 3,3,3-Trifluoro-2-(4-fluoro-benzoylamino)-2-(6-nitro-benzothiazol-2-ylamino)-propionic acid methyl ester

3,3,3-Trifluoro-2-(4-fluoro-benzoylamino)-2-(6-nitro-benzothiazol-2-ylamino)-propionic acid methyl ester

Cat. No.: B11508637
M. Wt: 472.4 g/mol
InChI Key: BMYFLUKWOYNMQI-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a benzothiazolyl group

Preparation Methods

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and appropriate coupling reactions.

    Incorporation of the benzothiazolyl group: This can be done through nucleophilic substitution reactions or other suitable methods.

    Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a diagnostic tool.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE can be compared with similar compounds such as:

    Methyl 3,3,3-trifluoropropionate: A simpler compound with a trifluoromethyl group.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents.

    Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups.

Properties

Molecular Formula

C18H12F4N4O5S

Molecular Weight

472.4 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C18H12F4N4O5S/c1-31-15(28)17(18(20,21)22,24-14(27)9-2-4-10(19)5-3-9)25-16-23-12-7-6-11(26(29)30)8-13(12)32-16/h2-8H,1H3,(H,23,25)(H,24,27)

InChI Key

BMYFLUKWOYNMQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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